N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide

Medicinal Chemistry Fluorine Chemistry Drug Design

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide (CAS 942001-42-5) is a fully unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivative characterized by a 2,6-difluorobenzamide substituent at the 3-position and methyl groups at positions 2 and 7 of the bicyclic core. It belongs to a therapeutically investigated class of nitrogen-bridgehead heterocycles originally developed by Chinoin (now Sanofi) that have demonstrated gastroprotective, analgesic, and anti-inflammatory properties.

Molecular Formula C17H13F2N3O2
Molecular Weight 329.307
CAS No. 942001-42-5
Cat. No. B2914223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide
CAS942001-42-5
Molecular FormulaC17H13F2N3O2
Molecular Weight329.307
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=CC=C3F)F)C)C=C1
InChIInChI=1S/C17H13F2N3O2/c1-9-6-7-13-20-10(2)15(17(24)22(13)8-9)21-16(23)14-11(18)4-3-5-12(14)19/h3-8H,1-2H3,(H,21,23)
InChIKeyTZHGSBCNBVWXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide (CAS 942001-42-5): Compound-Class Context & Selection-Relevant Profile


N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide (CAS 942001-42-5) is a fully unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivative characterized by a 2,6-difluorobenzamide substituent at the 3-position and methyl groups at positions 2 and 7 of the bicyclic core. It belongs to a therapeutically investigated class of nitrogen-bridgehead heterocycles originally developed by Chinoin (now Sanofi) that have demonstrated gastroprotective, analgesic, and anti-inflammatory properties [1]. The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has also been repurposed in antibacterial resistance research as MexAB-OprM efflux pump inhibitors capable of potentiating fluoroquinolone and β-lactam activity in Pseudomonas aeruginosa [2].

Why N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide Cannot Be Replaced by a Generic Pyridopyrimidine Analog


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class, even minor changes to the benzamide substitution pattern produce functionally distinct compounds. The position and number of fluorine atoms on the benzamide ring govern metabolic stability, target-binding geometry, and physicochemical properties such as logP and solubility [1]. Shifting from a 2,6-difluoro to a 3,4-difluoro or 2,4-difluoro arrangement, or exchanging fluorine for chlorine, alters both the electronic environment of the carboxamide pharmacophore and the compound's pharmacokinetic profile [2]. Furthermore, the 2,7-dimethyl substitution on the pyridopyrimidine core distinguishes this compound from the more extensively studied 2,6-dimethyl or 6-methyl-cyclopentyl analogs that dominate the gastroprotective literature [3]. These structural variables make generic interchange unreliable without empirical verification.

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Fluorine Substitution Position: 2,6-Difluorobenzamide vs. 3,4-Difluorobenzamide Isomer – Physicochemical and Metabolic Stability Differentiation

The 2,6-difluorobenzamide substituent positions both fluorine atoms ortho to the carbonyl, creating a symmetrical electron-withdrawing environment that shields the amide bond from hydrolytic metabolism more effectively than the 3,4-difluoro regioisomer (CAS 941923-51-9). In the 3,4-difluoro isomer, only one fluorine is ortho to the carbonyl, resulting in asymmetric electronic distribution and altered metabolic vulnerability . The 2,6-difluoro pattern is a well-precedented metabolic stabilization strategy in medicinal chemistry, employed in numerous clinical candidates to reduce CYP-mediated oxidative metabolism of the benzamide moiety [1].

Medicinal Chemistry Fluorine Chemistry Drug Design

Halogen Identity at the Benzamide Moiety: 2,6-Difluoro vs. 7-Chloro-2-Methyl Analog – Physicochemical Property Comparison

The compound replaces the chlorine atom present at position 7 of the closest halogenated analog (N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide, CAS 920422-32-8) with a methyl group while retaining the 2,6-difluorobenzamide moiety. This substitution increases lipophilicity (calculated logP) and eliminates the metabolic liability associated with the aryl chloride. The chloro analog has a molecular weight of 349.72 g/mol vs. 329.31 g/mol for the target compound .

Physicochemical Profiling Lead Optimization Medicinal Chemistry

Class-Level Gastroprotective Activity: 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Scaffold Benchmarking

The broader 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class has established gastroprotective efficacy in the acidified ethanol-induced gastric mucosal lesion model in rats. Within this class, the most active reported compound (6-methyl, N-cyclopentyl carboxamide) achieved significant mucosal protection, with the unsaturated 3-carboxamide derivatives outperforming their tetrahydro counterparts [1]. The target compound's 2,7-dimethyl substitution and 2,6-difluorobenzamide group place it within the unsaturated 3-carboxamide subclass that demonstrated superior activity. Separately, the related compound CHINOIN-127 (1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide) demonstrated ED₅₀ values of 25 mg/kg p.o. against indomethacin-induced ulcer and 26 mg/kg p.o. against acidified ethanol-induced ulcer in rats [2].

Gastroprotective Pharmacology Ulcer Models In Vivo Efficacy

Efflux Pump Inhibitory Scaffold: 4-Oxo-4H-pyrido[1,2-a]pyrimidine Core in Antibacterial Potentiation

The 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold has been validated as a MexAB-OprM efflux pump inhibitor (EPI) chemotype capable of potentiating levofloxacin (LVFX) and aztreonam (AZT) activity in Pseudomonas aeruginosa. Aryl-substituted derivatives at the 2-position of this scaffold showed minimum potentiation concentrations (MPC) as low as 0.5–2 µg/mL for LVFX and AZT in PAO1 strains [1]. The target compound, bearing a 2-methyl group and a 3-(2,6-difluorobenzamide) substituent, represents a structurally distinct substitution pattern within this EPI chemotype that has not been evaluated in the published series.

Antibacterial Resistance Efflux Pump Inhibition Pseudomonas aeruginosa

Core Methylation Pattern: 2,7-Dimethyl vs. 2,6-Dimethyl Substitution – Structural and Pharmacological Implications

The 2,7-dimethyl substitution pattern on the pyrido[1,2-a]pyrimidine core differentiates this compound from the 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold that defined the early analgesic pyridopyrimidines (e.g., the clinically used 1,6-dimethyl-3-ethoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium methosulfate, Arzneimittelforschung 22:815, 1972) [1]. The shift of the methyl group from position 6 to position 7 alters the electron density of the pyridine ring and may redirect pharmacological selectivity away from analgesic targets toward other receptor profiles. The 3-carboxamide linkage in the target compound, as opposed to the 3-ethyl or 3-ethoxycarbonyl substituents in the analgesic series, further distinguishes its pharmacology [2].

Structure-Activity Relationships Analgesic Pharmacology Pyridopyrimidine Chemistry

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide: Evidence-Backed Research and Procurement Application Scenarios


Gastroprotective Drug Discovery: Tool Compound for Structure-Activity Relationship (SAR) Expansion

Based on the established gastroprotective activity of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class [1], this compound serves as a SAR probe to evaluate the effect of 2,6-difluorobenzamide substitution on gastric mucosal protection. Its unique substitution pattern can be compared against the literature benchmark 6-methyl-N-cyclopentyl analog to determine whether fluorinated benzamide motifs enhance or retain gastroprotective efficacy in the acidified ethanol rat model [2].

Antibacterial Efflux Pump Inhibitor (EPI) Screening in Gram-Negative Pathogens

Given the validated MexAB-OprM EPI activity of the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold [3], this 2,7-dimethyl-2,6-difluorobenzamide variant can be screened in checkerboard potentiation assays with levofloxacin and aztreonam against P. aeruginosa PAO1 and clinical isolates. Its structural divergence from the published 2-aryl series makes it a candidate for exploring novel EPI structure-activity relationships.

Fluorine-Mediated Metabolic Stability Studies in Heterocyclic Carboxamides

The 2,6-difluorobenzamide moiety is a recognized metabolic stabilization strategy [4]. This compound can be used in comparative in vitro microsomal stability studies against its non-fluorinated benzamide analog (N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methylbenzamide) to quantify the metabolic advantage conferred by ortho,ortho'-difluoro substitution and to generate intrinsic clearance data for pharmacokinetic modeling.

Quote Request

Request a Quote for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.